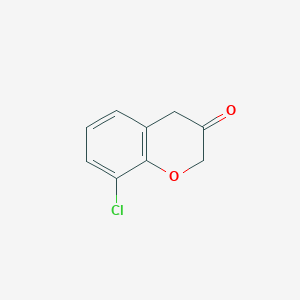

8-Chlorochroman-3-one

Description

Overview of the Chromanone Class of Heterocyclic Compounds

Chromanone, or more formally 2,3-dihydro-1-benzopyran-4-one, is a bicyclic heterocyclic compound. rsc.org Its structure features a benzene (B151609) ring fused to a dihydropyranone ring. nih.govresearchgate.net This scaffold is a cornerstone in medicinal chemistry and is found in a variety of natural products, including polyphenols and flavonoids. nih.govresearchgate.net The absence of a double bond between the C-2 and C-3 positions distinguishes chromanones from the related chromones, a subtle structural difference that leads to significant variations in their biological activities. nih.govresearchgate.net

The chromanone framework is a versatile platform for chemical modification, allowing for the introduction of various substituents at different positions. These modifications can profoundly influence the compound's physical, chemical, and biological properties. researchgate.netgu.se The synthetic accessibility of chromanones and the diverse biological activities exhibited by their derivatives make them a subject of ongoing research and development. researchgate.netresearchgate.net

Academic Significance of Substituted Chromanones, with Specific Emphasis on Halogenated Analogues

Substituted chromanones are of considerable interest to researchers due to their wide range of pharmacological activities. rsc.orgnih.gov Modifications, particularly at the C-2, C-3, C-6, and C-8 positions, have been explored to develop novel compounds with potential therapeutic applications. gu.seacs.org

Halogenated chromanones, in particular, have demonstrated significant potential. The introduction of halogen atoms, such as chlorine, into the chromanone scaffold can enhance the biological properties of the molecule. nih.govwisdomlib.org This is a common strategy in the pharmaceutical industry to improve the potency and selectivity of drug candidates. nih.gov For instance, studies have shown that the presence of a chloro group on the chromane (B1220400) ring can enhance anti-seizure efficiency in certain derivatives. researchgate.net The introduction of halogens can also potentiate antibacterial activity, as seen in halogenated nitrochromenes. nih.gov

Structural Context of 8-Chlorochroman-3-one within the Broader Chromanone Scaffold Landscape

This compound is a specific derivative of the chromanone family, characterized by a chlorine atom at the 8th position of the benzopyran ring and a ketone group at the 3rd position of the dihydropyran ring. This substitution pattern distinguishes it from other chromanone derivatives and imparts specific chemical properties. The IUPAC name for this compound is 8-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid.

The position of the chlorine atom at C-8 is significant. Research on other substituted chromanones has indicated that substituents at the 6- and 8-positions can be important for biological activity. acs.org For example, in a study on Sirt2 inhibitors, larger, electron-withdrawing substituents at the 6- and 8-positions were found to be favorable for inhibitory activity. acs.org While this specific study did not focus on this compound, it highlights the importance of substitution at this position within the broader class of chromanones.

The synthesis of halogenated chromanones, including those with chlorine at the 8-position, has been the subject of various chemical studies. nih.govacs.orgresearchgate.net The development of efficient synthetic routes to these compounds is crucial for enabling further investigation into their properties and potential applications. acs.org

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

| Property | Value | Source |

| Compound Name | This compound | |

| CAS Number | 1260877-93-7 | bldpharm.com |

| Molecular Formula | C9H7ClO2 | nih.govchemical-suppliers.eu |

| Molecular Weight | 182.60 g/mol |

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1260877-93-7 | C9H7ClO2 |

| 6-Chlorochroman-4-one | 37674-72-9 | C9H7ClO2 |

| 7-Chlorochroman-3-one | 26371-48-2 | C9H7ClO2 |

| 8-Chlorochroman-7-ol | 1256255-23-8 | C9H9ClO2 |

| 8-Chlorochroman-3-carboxylic acid | 885270-82-6 | C10H9ClO3 |

| 3-acetyl-6-chloro-2H-chromen-2-one | 53653-66-0 | C11H7ClO3 |

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-4H-chromen-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRWVWSGRNKZKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858664 | |

| Record name | 8-Chloro-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260877-93-7 | |

| Record name | 8-Chloro-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity, Functionalization, and Transformation Studies of the Chromanone 3 One System

Fundamental Reaction Pathways and Mechanisms

The reactivity of 8-chlorochroman-3-one can be systematically explored through several fundamental reaction pathways, including transformations on the aromatic ring, at the carbonyl center, and involving the heterocyclic pyranone system.

Electrophilic Aromatic Substitution Reactions on the Benzenoid Ring

The benzenoid ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are influenced by the electronic effects of the substituents already present on the ring: the chloro group and the ether linkage of the pyranone ring. The chloro group is an ortho, para-directing deactivator, while the ether oxygen is an ortho, para-directing activator. The combined effect of these two substituents, along with the deactivating effect of the carbonyl group, will determine the position of electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

The precise location of substitution on the benzenoid ring will depend on the interplay of the directing effects of the existing substituents.

Nucleophilic Additions and Substitutions at the Carbonyl Center and the Pyranone Ring

The carbonyl group at the 3-position is a key site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond. Nucleophiles can add to this carbon, leading to the formation of a tetrahedral intermediate.

Key reactions at the carbonyl center include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Grignard Reactions: Addition of organometallic reagents like Grignard reagents (RMgX) results in the formation of tertiary alcohols.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the carbonyl group forms a cyanohydrin.

The pyranone ring itself can undergo nucleophilic attack, which may lead to ring-opening reactions, particularly with strong nucleophiles under forcing conditions. The C-2 position is a potential site for nucleophilic attack, which can lead to cleavage of the pyranone ring.

Condensation and Cycloaddition Reactions Involving the Chromanone-3-one Scaffold

The presence of α-hydrogens adjacent to the carbonyl group in this compound allows it to participate in condensation reactions. These reactions typically involve the formation of an enolate intermediate in the presence of a base.

Aldol (B89426) Condensation: Reaction with another carbonyl compound (an aldehyde or ketone) can lead to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

Knoevenagel Condensation: This is a variation of the aldol condensation where the nucleophile is an active methylene (B1212753) compound. The reaction is typically catalyzed by a weak base.

The chromanone scaffold can also participate in cycloaddition reactions, where it can act as either the diene or the dienophile depending on the reaction partner and conditions. For instance, derivatives of chromanones can undergo [4+2] cycloadditions (Diels-Alder reactions) to form complex polycyclic systems.

Derivatization and Functional Group Interconversions on the Chromanone-3-one Core

The this compound core can be further modified through various derivatization and functional group interconversion reactions, allowing for the synthesis of a wide range of analogues.

Alkylation and Acylation Reactions

Alkylation and acylation reactions can be directed to different positions on the this compound molecule.

α-Alkylation/Acylation: The carbon atom adjacent to the carbonyl group (the α-carbon) can be deprotonated with a strong base to form an enolate, which can then react with an alkyl or acyl halide to introduce a new substituent at this position.

Friedel-Crafts Alkylation/Acylation: As mentioned earlier, the aromatic ring can be alkylated or acylated via electrophilic aromatic substitution.

These reactions are valuable for building molecular complexity and introducing diverse functional groups.

Reduction and Oxidation Pathways of the Chromanone Ring System

The chromanone ring system offers multiple sites for reduction and oxidation.

Reduction Pathways:

The carbonyl group is the most readily reducible functionality in this compound.

| Reagent | Product | Typical Conditions |

| Sodium Borohydride (NaBH4) | 8-Chlorochroman-3-ol | Methanol (B129727), 0 °C to room temperature |

| Lithium Aluminum Hydride (LiAlH4) | 8-Chlorochroman-3-ol | Diethyl ether or THF, followed by aqueous workup |

Table 1: Illustrative Reduction Reactions of the Carbonyl Group in a Chromanone System.

Studies on the reduction of a similar compound, 8-bromo-6-chloro-2-pentylchroman-4-one, with NaBH4 in methanol resulted in the corresponding alcohol in high yield. This suggests that the carbonyl group of this compound would be similarly reduced to the corresponding secondary alcohol.

Oxidation Pathways:

The chromanone ring itself is relatively stable to oxidation. However, if the carbonyl group is first reduced to an alcohol, this secondary alcohol can be oxidized back to the ketone using reagents like pyridinium (B92312) chlorochromate (PCC). Further oxidation might lead to ring-opened products under harsh conditions.

| Reagent | Substrate | Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | 8-Chlorochroman-3-ol | This compound | Dichloromethane, room temperature |

Table 2: Illustrative Oxidation of a Chromanol to a Chromanone.

Formation of Fused Heterocyclic Systems from Chromanone Precursors

The this compound scaffold serves as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. The reactivity of the carbonyl group at the C-3 position, as well as the adjacent active methylene group at C-2, allows for various cyclization and condensation reactions to build additional rings onto the chromanone framework. Common strategies involve reactions with binucleophilic reagents, leading to the formation of fused pyrazoles and isoxazoles, which are significant heterocyclic motifs in medicinal chemistry.

One established method for creating fused pyrazole (B372694) rings involves the reaction of α,β-unsaturated derivatives of chromanones with hydrazine (B178648). researchgate.net For instance, 3-arylidene-8-chlorochroman-3-ones, prepared through the condensation of this compound with aromatic aldehydes, can react with hydrazine hydrate. In this reaction, the hydrazine initially attacks the β-carbon of the α,β-unsaturated system (Michael addition), followed by a cyclizing condensation with the C-3 carbonyl group, ultimately forming a pyrazoline ring fused to the chroman core. The reaction conditions, such as the solvent and temperature, can influence the reaction pathway and yield. Using glacial acetic acid or propionic acid as a solvent typically facilitates this transformation, leading to the formation of tricyclic chromano-pyrazoline systems. researchgate.net

Similarly, fused isoxazole (B147169) derivatives can be synthesized from this compound. A common approach involves the reaction of a 1,3-dicarbonyl precursor, which can be generated from the chromanone, with hydroxylamine (B1172632) hydrochloride. nih.govmdpi.com For example, introducing a formyl group at the C-2 position of this compound creates a reactive 1,3-dicarbonyl equivalent. This intermediate can then undergo a cyclocondensation reaction with hydroxylamine. The reaction proceeds by the initial formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration to yield the fused isoxazole ring. nih.gov These synthetic routes are valuable as they expand the chemical diversity of chromanone-based compounds by incorporating other biologically relevant heterocyclic systems.

Table 1: Synthesis of Fused Heterocycles from Chromanone Derivatives

| Chromanone Precursor | Reagent | Fused Heterocycle Formed | General Reaction Type |

|---|---|---|---|

| 3-Arylidene-8-chlorochroman-3-one | Hydrazine Hydrate (N₂H₄·H₂O) | Chromano-pyrazoline | Michael Addition followed by Cyclocondensation |

| 2-Formyl-8-chlorochroman-3-one | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Chromano-isoxazole | Cyclocondensation |

Introduction of Specific Functional Tags (e.g., Aminomethyl Groups)

The introduction of specific functional tags, such as aminomethyl groups, at the C-3 position of the this compound skeleton is a key strategy for modifying its chemical properties and for creating libraries of compounds for further derivatization. The Mannich reaction is a cornerstone of this functionalization, providing a direct method for the aminomethylation of compounds with an active methylene group. organic-chemistry.orgwikipedia.org

The classical Mannich reaction is a three-component condensation involving an enolizable ketone (such as this compound), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com The mechanism begins with the formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde (B43269). adichemistry.com Concurrently, the chromanone, under the reaction conditions, forms an enol intermediate. This enol then acts as a nucleophile, attacking the iminium ion to form a new carbon-carbon bond, resulting in the desired β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

However, for the introduction of a primary aminomethyl group (-CH₂NH₂), a direct Mannich reaction is often challenging. A more efficient, multi-step approach has been developed for related chromanone systems, which can be applied to this compound. researchgate.netnih.gov This procedure begins with a Mannich reaction using a secondary amine (like dimethylamine) and formaldehyde to first generate an intermediate, a 3-methylenechroman-3-one. This α,β-unsaturated ketone is a reactive Michael acceptor. researchgate.netnih.gov

In the subsequent step, this intermediate undergoes an aza-Michael reaction (conjugate addition) with a suitable nitrogen nucleophile, such as an amine protected with a carbobenzyloxy (Cbz) group. nih.govnih.gov This addition introduces the protected aminomethyl group at the C-3 position. The final deprotection step then yields the primary aminomethylated chromanone. This two-step sequence provides a reliable method for installing a primary aminomethyl tag, which can serve as a handle for further synthetic modifications. researchgate.netnih.gov

Table 2: Key Reactions for Aminomethyl Group Introduction

| Reaction | Reactants | Intermediate/Product | Purpose |

|---|---|---|---|

| Mannich Reaction | This compound, Formaldehyde, Secondary Amine (e.g., Dimethylamine) | 3-Methylene-8-chlorochroman-3-one | Formation of a reactive Michael acceptor. |

| Aza-Michael Addition | 3-Methylene-8-chlorochroman-3-one, Protected Amine (e.g., Cbz-NH₂) | 3-(Cbz-aminomethyl)-8-chlorochroman-3-one | Introduction of a protected primary aminomethyl group. |

Advanced Spectroscopic and Analytical Characterization of 8 Chlorochroman 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and stereochemistry of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, complemented by multi-dimensional techniques, a complete structural map of 8-Chlorochroman-3-one can be constructed.

Due to the limited availability of direct experimental spectra in published literature, predicted NMR data is often used for initial characterization. Online prediction tools, which utilize extensive databases and machine learning algorithms, provide reliable estimates of chemical shifts. nih.gov

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to display signals corresponding to seven protons in distinct chemical environments. The aromatic region should feature three protons on the chlorinated benzene (B151609) ring. Their specific splitting patterns (doublet, triplet, doublet of doublets) would be determined by their coupling with each other. The heterocyclic part of the molecule contains two methylene (B1212753) groups (-CH₂-). The protons at the C4 position, being adjacent to the aromatic ring and the ether oxygen, would appear as a singlet. The protons at the C2 position, adjacent to the carbonyl group, would also appear as a singlet.

Carbon-13 (¹³C) NMR: The molecule possesses nine carbon atoms, each in a unique chemical environment, which should result in nine distinct signals in the ¹³C NMR spectrum. masterorganicchemistry.com The most downfield signal is anticipated to be the carbonyl carbon (C3) due to the strong deshielding effect of the oxygen atom, typically appearing in the 190-210 ppm range. oregonstate.edu The six carbons of the aromatic ring will resonate in the 110-160 ppm region. The specific shifts are influenced by the ether oxygen and the chlorine atom. The two aliphatic carbons, C2 and C4, are expected in the more upfield region of the spectrum.

Predicted NMR Data for this compound (Data generated using predictive algorithms and may vary from experimental values.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 3.85 (s, 2H) | 45.2 |

| C3 | - | 205.1 |

| C4 | 4.60 (s, 2H) | 72.8 |

| C4a | - | 121.5 |

| C5 | 7.30 (d, 1H) | 128.9 |

| C6 | 6.95 (t, 1H) | 122.3 |

| C7 | 7.15 (d, 1H) | 121.8 |

| C8 | - | 124.5 |

| C8a | - | 153.7 |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet. The coupling constants and exact multiplicities in the aromatic region depend on the specific magnetic environment.

To confirm the assignments made from 1D NMR and to piece together the molecular framework, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. surfacesciencewestern.com For this compound, COSY would primarily show correlations between the coupled protons on the aromatic ring (H5, H6, and H7), helping to definitively assign their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. spectroscopyonline.com It provides a direct link between the ¹H and ¹³C spectra. For instance, the proton signal at ~4.60 ppm would show a cross-peak with the carbon signal at ~72.8 ppm, confirming this pair as the C4-H group. Similarly, correlations would be seen for C2-H, C5-H, C6-H, and C7-H.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (2-3 bonds) between protons and carbons, which helps to connect the different fragments of the molecule. e-journals.in Key correlations for this compound would include:

Correlations from the C2 protons to the C3 carbonyl carbon and the C4a aromatic carbon.

Correlations from the C4 protons to the C3 carbonyl carbon and the C5 and C8a aromatic carbons.

Correlations from the aromatic protons (e.g., H5) to adjacent and geminal aromatic carbons (e.g., C4a, C7), confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. vscht.cz

C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹ due to the stretching vibration of the ketone carbonyl group.

C-O-C Stretch: The aryl-alkyl ether linkage is expected to produce a strong absorption band in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch) regions.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon stretching vibrations within the benzene ring. orgchemboulder.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the two methylene groups will be observed as stronger bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C-Cl Stretch: The stretching vibration for an aryl-chloride bond is expected to produce a strong band in the fingerprint region, typically between 850-550 cm⁻¹. orgchemboulder.com

Expected Characteristic FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Ketone C=O Stretch | 1710 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Asymmetric Aryl-Alkyl C-O Stretch | 1200 - 1275 | Strong |

| Aromatic C-Cl Stretch | 550 - 850 | Strong |

Aromatic Ring Vibrations: Strong bands corresponding to the C=C stretching modes of the benzene ring are expected around 1580-1610 cm⁻¹ and a ring-breathing mode near 1000 cm⁻¹.

C=O Stretch: The carbonyl stretch, while strong in the IR, is often weaker in the Raman spectrum but should still be observable around 1710-1730 cm⁻¹.

C-Cl Stretch: The C-Cl vibration should also be Raman active and appear in the low-frequency region.

Surface-Enhanced Raman Scattering (SERS): SERS is a technique that can dramatically amplify the Raman signal of a molecule adsorbed onto a nanostructured metal surface (typically silver or gold). miamioh.edu This enhancement allows for the detection of very low concentrations of an analyte. For this compound, SERS could be employed for trace analysis. By adsorbing the molecule onto a SERS substrate, its characteristic Raman bands, particularly those of the aromatic ring, would be significantly intensified, providing a highly sensitive detection method. youtube.com

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the elucidation of its structure through analysis of fragmentation patterns. wikipedia.org

For this compound (C₉H₇ClO₂), the nominal molecular weight is 182.6 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine, which has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks:

M⁺ peak: at m/z corresponding to the molecule with ³⁵Cl.

M+2 peak: at m/z corresponding to the molecule with ³⁷Cl. The intensity ratio of the M⁺ to the M+2 peak is approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion upon electron impact would likely proceed through several pathways characteristic of chromanone structures. A common fragmentation pathway is a retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic ring. Another likely fragmentation involves the loss of a carbonyl group (CO) or cleavage adjacent to the carbonyl group. libretexts.org

Plausible Fragmentation Patterns for this compound

| Fragment Ion (m/z) | Proposed Loss from Molecular Ion (M⁺) |

| M⁺ / M+2 | [C₉H₇³⁵ClO₂]⁺ / [C₉H₇³⁷ClO₂]⁺ |

| M-28 | Loss of CO |

| M-29 | Loss of CHO |

| M-42 | Loss of C₂H₂O (ketene) via RDA |

| M-56 | Loss of C₃H₄O |

Following a comprehensive review of scientific literature, it has been determined that specific, detailed research findings and experimental data for the advanced spectroscopic and analytical characterization of this compound are not presently available in published resources. While the analytical techniques listed in the requested outline are standard methods for chemical characterization, dedicated studies applying them to this compound have not been identified.

Therefore, it is not possible to provide an article with detailed research findings or generate the requested data tables for the following sections:

Other Advanced Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States)

To fulfill the user's request for scientifically accurate content, this article will instead provide a theoretical framework for how each of these techniques would be applied to analyze this compound, including the type of information that would be obtained.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum. These transitions provide insight into the molecule's conjugated systems and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. When a molecule like this compound absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. researchgate.net The specific wavelengths of light absorbed are characteristic of the electronic transitions available within the molecule.

For this compound, the key chromophores—parts of the molecule that absorb light—are the chlorinated benzene ring and the α,β-unsaturated ketone system within the chromanone structure. The expected electronic transitions would include:

π → π* transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Current time information in Manchester, GB. They are typically associated with the aromatic ring and the carbonyl group's double bond. These transitions usually have high molar absorptivity (ε) values.

n → π* transitions: This type of transition involves promoting a non-bonding electron (from the oxygen atoms of the ether and carbonyl groups) to a π* antibonding orbital. Current time information in Manchester, GB. These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions and have a much lower intensity. Current time information in Manchester, GB.

A hypothetical UV-Vis spectrum would be recorded by dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) and measuring its absorbance across the 200-800 nm range. The resulting data would be presented in a table.

Hypothetical UV-Vis Data for this compound

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|

| π → π* | ~250-280 | High (>10,000) | Ethanol |

Note: This table is predictive and not based on experimental data.

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is a technique that measures the emission of light from a substance that has absorbed light. After a molecule is excited to a higher electronic state by absorbing a photon, it can relax back to the ground state by emitting a photon, a process known as fluorescence. This technique provides information on the molecule's photophysical properties, such as its emission spectrum and quantum yield. nih.gov

Many chromone (B188151) derivatives are known to be fluorescent. The analysis of this compound would involve exciting the sample with a wavelength corresponding to one of its absorption maxima (determined by UV-Vis) and measuring the emitted light at longer wavelengths. The presence of the heavy chlorine atom could potentially influence the fluorescence properties through the "heavy-atom effect," which can promote intersystem crossing and reduce fluorescence quantum yield.

Hypothetical Fluorescence Data for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Excitation Wavelength (λex) | ~280 nm | Corresponds to a π → π* absorption band. |

| Emission Wavelength (λem) | ~350-400 nm | The emitted light is of lower energy (longer wavelength) than the absorbed light. |

| Fluorescence Quantum Yield (ΦF) | Low to moderate | Indicates the efficiency of the fluorescence process. |

Note: This table is predictive and not based on experimental data.

X-ray Crystallography for Definitive Absolute Structure Determination and Solid-State Interactions

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It works by diffracting a beam of X-rays off the ordered lattice of atoms in a crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high accuracy. weizmann.ac.il

To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. The crystal would then be exposed to a monochromatic X-ray beam, and the diffraction data would be collected. weizmann.ac.il This analysis would provide an unambiguous confirmation of the compound's structure, including the position of the chlorine atom at the C8 position. Furthermore, it would reveal details about how the molecules pack in the solid state, identifying any intermolecular interactions such as hydrogen bonds or π-π stacking.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | A common space group for organic molecules. |

| a, b, c (Å) | e.g., 8.1, 12.5, 9.3 | Dimensions of the unit cell. |

| β (°) | e.g., 95.5 | The angle of the unit cell for a monoclinic system. |

Note: This table is predictive and not based on experimental data.

Other Advanced Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. chemscene.commdpi.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and can shift depending on the element's chemical environment (oxidation state, bonding partners). mdpi.com

For this compound, an XPS analysis would provide:

Elemental Composition: Confirmation of the presence of Carbon (C), Oxygen (O), and Chlorine (Cl) on the surface of the sample.

Chemical State Information: High-resolution scans of the C 1s, O 1s, and Cl 2p regions would reveal different chemical states. For example, the C 1s signal would consist of multiple peaks corresponding to C-C/C-H bonds in the aromatic ring, C-O ether bonds, and C=O carbonyl bonds. The O 1s signal would show components for the ether and carbonyl oxygen atoms. The Cl 2p signal would confirm the covalent C-Cl bond.

Hypothetical XPS Binding Energy Data for this compound

| Core Level | Chemical Species | Predicted Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-O | ~286.5 |

| C 1s | C=O | ~288.0 |

| O 1s | C=O | ~531.5 |

| O 1s | C-O | ~533.0 |

Note: This table is predictive and not based on experimental data. Binding energies are referenced to adventitious carbon at 284.8 eV.

Computational and Theoretical Investigations of 8 Chlorochroman 3 One and Its Analogues

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations have become indispensable tools for investigating the molecular and electronic properties of compounds like 8-Chlorochroman-3-one and its analogues. These computational methods provide detailed insights into geometric parameters, electronic distributions, and intramolecular interactions, which are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. arxiv.orgmdpi.com It is particularly effective for predicting the geometries of molecules by finding the arrangement of atoms that corresponds to the lowest energy state. researchgate.net This process, known as geometry optimization, involves iteratively adjusting atomic positions to minimize the total electronic energy of the system until convergence criteria for energy and forces are met. researchgate.net

For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural parameters. nih.gov These parameters include bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional conformation. researchgate.net The ground-state structure is determined by minimizing the total energy with respect to the atomic positions. mdpi.com The accuracy of these predictions is often high, with results showing good agreement with experimental data where available. mdpi.com For instance, studies on related chromanone derivatives have successfully used DFT to confirm the stability of specific isomers. acs.org

Below is an illustrative table of optimized geometric parameters for a chroman-4-one derivative, showcasing the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.52 Å |

| Bond Length | C3-C4 | 1.51 Å |

| Bond Length | C4=O | 1.22 Å |

| Bond Length | C8-Cl | 1.75 Å |

| Bond Angle | C2-C3-C4 | 112.5° |

| Bond Angle | C3-C4-C4a | 118.0° |

| Dihedral Angle | O1-C2-C3-C4 | -25.5° |

Note: The data in this table is representative and intended to illustrate the output of a DFT geometry optimization.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio quantum chemistry methods are a class of computational techniques based on "first principles," meaning they solve the electronic Schrödinger equation using only physical constants as input, without reliance on empirical parameters. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational description of the electronic structure. wikipedia.org More advanced and computationally intensive methods, known as post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC)), are employed to incorporate electron correlation effects for higher accuracy. arxiv.orgnih.gov

These high-level calculations are crucial for obtaining a precise characterization of the electronic structure of this compound. They provide accurate wavefunctions and energies, which are fundamental for understanding the molecule's behavior. While DFT is often sufficient for geometry optimization, ab initio methods are preferred for calculating properties where electron correlation is critical. arxiv.org For example, they can be used to refine the electronic energies of different conformers or to study electronically excited states. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. taylorandfrancis.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. taylorandfrancis.comyoutube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, and its energy level corresponds to the molecule's electrophilicity and electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. taylorandfrancis.com For chromanone analogues, DFT calculations are commonly used to determine the energies of these frontier orbitals. researchgate.net

| Molecular Orbital | Energy (eV) | Role |

| HOMO | -6.85 | Electron Donor (Nucleophilicity) |

| LUMO | -2.15 | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.70 | Chemical Stability/Reactivity |

Note: The data in this table is illustrative for a heterocyclic compound and represents typical values obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. readthedocs.io It is mapped onto the molecule's electron density surface, using a color-coded scheme to indicate regions of different electrostatic potential. uni-muenchen.dewolfram.com MEP analysis is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.de

Typically, regions with a negative electrostatic potential (colored red) are electron-rich and are susceptible to electrophilic attack. In this compound, such regions would be expected around the carbonyl oxygen and the ether oxygen. Regions with a positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. preprints.org The area around the hydrogen atoms and potentially near the chlorine atom due to σ-hole effects could show positive potential. preprints.org Green areas represent regions of neutral potential. wolfram.com The MEP map thus provides a chemically intuitive guide to the reactive sites of the molecule. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized representation corresponding to the familiar Lewis structure of bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation and charge transfer. wisc.edu

NBO analysis examines the interactions between filled "donor" NBOs (e.g., bonding orbitals, lone pairs) and empty "acceptor" NBOs (e.g., antibonding orbitals). uni-muenchen.de The stabilization energy, E(2), associated with the delocalization of electron density from a donor to an acceptor orbital is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a stronger interaction.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | σ* (C2-H2A) | 2.5 | Hyperconjugation |

| LP (O1) | σ* (C8a-C4a) | 1.8 | Hyperconjugation |

| σ (C5-C6) | σ* (C4a-C8a) | 3.1 | π-delocalization |

| LP (Cl) | σ* (C7-C8) | 0.9 | Hyperconjugation |

Note: The data in this table is a representative example of NBO analysis results.

Prediction of Vibrational Frequencies and Spectroscopic Signatures for Comparative Analysis

Computational methods, particularly DFT, are powerful tools for predicting the vibrational frequencies of molecules. dtic.mil These calculations yield a set of harmonic frequencies that correspond to the fundamental modes of molecular vibration, such as stretching, bending, and rocking motions. nih.gov Since the harmonic approximation tends to overestimate experimental frequencies, the calculated values are often multiplied by empirical scaling factors to improve their accuracy. nih.gov

The predicted vibrational spectrum for this compound can be directly compared with experimental infrared (IR) and Raman spectra. This comparison is invaluable for assigning the observed spectral bands to specific molecular motions. nih.govresearchgate.net For example, the calculation can precisely identify the frequency corresponding to the C=O stretch of the ketone group, the C-O-C stretches of the pyranone ring, and vibrations involving the C-Cl bond. Such a comparative analysis serves as a robust method for confirming the molecular structure and understanding its spectroscopic features. unibo.it

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1685 | 1682 |

| Aromatic C=C Stretch | 1590 | 1588 |

| CH₂ Scissoring | 1460 | 1458 |

| C-O-C Asymmetric Stretch | 1235 | 1230 |

| C-Cl Stretch | 750 | 745 |

Note: This table presents a hypothetical comparison to illustrate the application of computational vibrational analysis.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface (PES), researchers can identify the lowest energy path that connects reactants to products. pku.edu.cn This involves locating and characterizing the geometries and energies of all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.netrsc.org

For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can be employed to explore different possible mechanistic pathways. pku.edu.cn For example, in the synthesis of chroman-3-ones via gold-catalyzed oxidation of propargyl aryl ethers, computational modeling could help to characterize the proposed gold carbene intermediate and calculate the activation energies for the subsequent steps. nih.gov

By comparing the calculated activation energies (the energy barrier between reactants and the transition state) for competing pathways, the most energetically favorable mechanism can be determined. pku.edu.cn These theoretical insights can explain observed product distributions, regioselectivity, and stereoselectivity, providing a level of detail that is often difficult to obtain through experimental methods alone. researchgate.net

Transition State Characterization and Reaction Pathway Prediction

The prediction of reaction pathways and the characterization of transition states are fundamental to understanding chemical reactivity. Computational methods, particularly DFT, allow for the mapping of potential energy surfaces, identifying the most probable routes from reactants to products. mdpi.com For chromanone derivatives, synthetic routes often involve reactions such as aldol (B89426) condensations followed by intramolecular cyclizations. nih.gov Computational modeling of these synthetic pathways for this compound would involve locating the transition state structures for each elementary step. The geometry and vibrational frequencies of these transition states provide critical information about the energy barriers of the reaction.

For instance, in the synthesis of substituted chroman-4-ones, computational studies have been used to confirm the stability of reaction intermediates and products. acs.org A plausible reaction for computational investigation would be the cyclization of a precursor molecule to form the chromanone ring. The transition state for this intramolecular reaction would reveal the concerted or stepwise nature of the mechanism. While specific transition state calculations for this compound are not available in the provided literature, the general approach would involve optimizing the geometry of the proposed transition state and confirming it has a single imaginary frequency corresponding to the reaction coordinate.

Calculation of Kinetic and Thermodynamic Parameters for Reaction Processes

Once transition states and equilibrium geometries of reactants and products are located, a wealth of kinetic and thermodynamic data can be computed. Transition state theory allows for the calculation of rate constants from the Gibbs free energy of activation (ΔG‡). Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be determined from the computed energies of the reactants and products. researchgate.net

For a hypothetical isomerization or substitution reaction of this compound, the following parameters could be calculated:

| Parameter | Description | Significance |

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | Determines the reaction rate. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction at constant pressure. | Indicates if the reaction is endothermic or exothermic. |

| Gibbs Free Energy of Reaction (ΔG) | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity of the reaction. |

These parameters are crucial for understanding the feasibility and kinetics of a reaction under different conditions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and solvent effects that are not accessible through static quantum chemical calculations. nih.gov

Conformational Analysis and Dynamic Behavior in Solution

The chroman-3-one (B94795) core of this compound possesses a non-planar six-membered ring, which can adopt various conformations. Conformational analysis is the study of the energetics between these different spatial arrangements, known as rotamers or conformers. lumenlearning.comnobelprize.org For cyclic systems like chromanones, the ring can exist in chair, boat, or twist-boat conformations. The substituents on the ring influence the relative stability of these conformations. nobelprize.org

In the case of this compound, the chlorine atom at the 8-position and the carbonyl group at the 3-position will dictate the preferred conformation. The dynamic behavior of these conformers in solution can be investigated using MD simulations. These simulations would track the atomic positions over time, revealing the frequencies of conformational changes and the average lifetime of each conformation. Studies on analogous halogenated cyclic ketones have shown that the preference for axial or equatorial substitution is influenced by a combination of steric and electronic effects, including dipole-dipole interactions and hyperconjugation. researchgate.netyoutube.com For instance, in 2-halocyclohexanones, the axial conformation can be more stable in the vapor phase, while the equatorial conformation is favored in solution. researchgate.net

Investigation of Solvent Effects on Molecular Properties

The solvent environment can significantly influence the properties and reactivity of a molecule. MD simulations explicitly including solvent molecules can capture the detailed solute-solvent interactions. nih.govmdpi.com These simulations can be used to study solvatochromic effects, which are changes in the absorption or emission spectra of a compound with varying solvent polarity. nih.govresearchgate.netnih.gov

For this compound, MD simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar) would reveal how the solvent molecules arrange around the solute and how this affects its properties. Key aspects to investigate would include:

Radial Distribution Functions: To understand the structuring of solvent molecules around specific atoms of the solute.

Hydrogen Bonding Dynamics: To analyze the formation and breaking of hydrogen bonds between the carbonyl group and protic solvents.

Dipole Moment Fluctuations: To see how the solvent polarity affects the electronic distribution of the solute.

Such studies are crucial for understanding reaction mechanisms in solution and for interpreting experimental spectroscopic data. nih.gov

Theoretical Principles of Structure-Property Relationships

Understanding the relationship between a molecule's structure and its properties is a central goal of chemistry. Theoretical descriptors derived from quantum chemical calculations can quantify aspects of chemical reactivity and selectivity.

Derivation of Theoretical Descriptors for Chemical Reactivity and Selectivity

Conceptual DFT provides a framework for defining chemical concepts such as electronegativity, hardness, and softness from the derivatives of the electronic energy with respect to the number of electrons. mdpi.com One of the most useful tools in this context is the Fukui function, f(r), which describes the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.orgfaccts.de It helps to identify the most electrophilic and nucleophilic sites within a molecule. wikipedia.orgscm.com

The Fukui function comes in three forms:

f+(r): for nucleophilic attack (addition of an electron).

f-(r): for electrophilic attack (removal of an electron).

f0(r): for radical attack.

These functions can be condensed to atomic centers to predict which atom is most likely to participate in a given type of reaction. scm.com For this compound, calculating the condensed Fukui functions would allow for the prediction of its reactivity towards various reagents. For example, the site with the largest f+(r) would be the most susceptible to nucleophilic attack.

Other important reactivity descriptors include:

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | Related to electronegativity. |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the stabilization in energy when the system acquires an additional electronic charge. |

Here, I is the ionization potential and A is the electron affinity, which can be approximated by the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. These descriptors provide a quantitative basis for understanding and predicting the chemical behavior of this compound and its analogues. rsc.orgrasayanjournal.co.in

Computational Approaches to Understanding Molecular Recognition at the Chemical Level (e.g., Ligand-Receptor Binding Mechanisms in a purely chemical context)

In the realm of medicinal chemistry and drug design, computational and theoretical methods provide an indispensable lens through which the intricate dance of molecular recognition can be observed and understood. For compounds such as this compound and its analogues, these in silico techniques offer a powerful means to predict and analyze their interactions with biological targets at a purely chemical level, elucidating the fundamental forces that govern ligand-receptor binding. While specific computational studies focusing exclusively on this compound are not extensively available in public literature, a wealth of research on closely related chromanone and chromone (B188151) scaffolds provides a robust framework for understanding its potential binding mechanisms.

These computational investigations typically employ a suite of sophisticated tools, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanical (QM) calculations, to model the behavior of a ligand within the binding site of a receptor. By simulating these interactions, researchers can gain insights into the binding conformations, affinities, and the specific non-covalent interactions that stabilize the ligand-receptor complex.

Molecular Docking Studies:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential binding modes and estimating the binding affinity. For instance, studies on various chromanone derivatives have utilized docking simulations to explore their interactions with a range of protein targets.

A study on 3-benzylidene chroman-4-one analogs employed AutoDock Vina to perform computational docking analysis against several proteins, revealing excellent binding efficacy. tandfonline.com This suggests that the chromanone scaffold is a viable candidate for forming stable interactions within protein binding pockets. Similarly, molecular docking has been a key tool in investigating the potential of chromone derivatives as inhibitors for various enzymes. nih.govbiointerfaceresearch.com

The primary interactions governing the binding of chromanone analogues often include:

Hydrogen Bonds: The carbonyl group at the 3- or 4-position of the chromanone ring is a key hydrogen bond acceptor, frequently interacting with amino acid residues such as arginine, asparagine, and glutamine in the receptor's active site.

Hydrophobic Interactions: The aromatic benzene (B151609) ring and other nonpolar regions of the chromanone scaffold contribute significantly to binding through hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

π-π Stacking: The aromatic ring of the chromanone core can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, further stabilizing the complex.

Molecular Dynamics Simulations:

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations provide valuable information on the stability of the binding pose, the flexibility of the ligand and receptor, and the role of solvent molecules in the binding process.

In a study of spiroquinoxalinopyrrolidine embedded chromanone hybrids, MD simulations were used to corroborate the findings from molecular docking. nih.gov The results from these simulations, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses, provided insights into the stability of the ligand-protein complexes. nih.gov For example, MD simulations of 6-substituted 3-formyl chromone derivatives docked with target proteins revealed RMSD values between 0.2 and 0.5 nm, indicating the stability of the protein-ligand complex at the active site. nih.gov

Binding Free Energy Calculations:

A critical aspect of understanding ligand-receptor interactions is the quantification of binding affinity, often expressed as the binding free energy (ΔG_bind). Lower, more negative values of ΔG_bind indicate a stronger and more favorable interaction. Computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used to estimate binding free energies from MD simulation trajectories.

The following table summarizes representative binding energy data from computational studies on chromanone analogues, illustrating the range of affinities observed for this class of compounds with different protein targets.

| Compound/Analogue Class | Target Protein | Computational Method | Predicted Binding Energy (kcal/mol) |

| 3-Formyl Chromone Derivatives | Insulin Degrading Enzyme (IDE) | Molecular Docking | -8.5 |

| Spiroquinoxalinopyrrolidine Chromanone Hybrids | Acetylcholinesterase (AChE) | MD MMPBSA | -93.5 ± 11.9 |

| Dihydropyrano[3,2-c]chromene Derivatives | Liver Fibrosis-related Protein | Molecular Docking | Not specified |

This table is illustrative and compiles data from various studies on chromanone analogues to provide a general understanding. Specific values for this compound are not available.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Chlorochroman-3-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves chlorination of chroman-3-one derivatives or cyclization of substituted phenolic precursors. Key variables include temperature (e.g., 0–5°C for electrophilic chlorination to minimize side products), solvent polarity (e.g., dichloromethane for controlled reactivity), and catalyst selection (e.g., Lewis acids like AlCl₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product (>95% purity). Yield optimization requires monitoring by TLC and NMR for intermediate stability .

| Synthetic Route | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination of chroman-3-one | AlCl₃, DCM, 0°C | 65–70 | 92–95 |

| Cyclization of 2-chlorophenol derivatives | H₂SO₄, reflux | 50–55 | 85–90 |

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT), IR, and high-resolution mass spectrometry (HRMS). For NMR:

- ¹H NMR : Look for a singlet at δ 2.8–3.0 ppm (C3 carbonyl proton) and aromatic protons (δ 6.8–7.2 ppm) with coupling patterns confirming substitution.

- ¹³C NMR : Confirm the ketone carbon at ~200 ppm and chlorine-induced deshielding in aromatic carbons.

- IR : A strong C=O stretch at ~1700 cm⁻¹. Cross-validate with HRMS (theoretical [M+H]⁺ = 185.0274) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., reverse-phase C18 column, acetonitrile/water mobile phase).

- Photostability : Expose to UV light (ICH Q1B) to assess ketone photooxidation. Degradation products (e.g., hydroxylated derivatives) require LC-MS identification.

- Optimal storage: Amber vials at –20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanisms of this compound in electrophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model chlorination pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. Compare activation energies of possible intermediates (e.g., Wheland vs. σ-complexes). Validate with kinetic isotope effect (KIE) studies using deuterated analogs .

Q. What statistical approaches resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Apply meta-analysis tools to assess heterogeneity (e.g., I² statistic, Cochrane Q-test). For example:

- I² > 50% indicates significant variability; explore moderators like assay type (e.g., cell-based vs. enzymatic) or solvent polarity.

- Use random-effects models to estimate pooled effect sizes. Stratify data by substituent position (C5 vs. C7) to identify structure-activity trends .

Q. How can isotopic labeling (e.g., ¹³C, ³⁶Cl) trace metabolic pathways of this compound in vivo?

- Methodological Answer : Synthesize isotopically labeled analogs via:

- ¹³C-Ketone : Use ¹³CO₂ in Grignard reactions.

- ³⁶Cl : Chlorination with ³⁶Cl₂ gas.

- Administer to model organisms (e.g., rodents); analyze metabolites via LC-MSⁿ. Track isotopic enrichment in urine/fecal samples to map biotransformation pathways (e.g., glucuronidation vs. oxidative cleavage) .

Methodological Best Practices

- Experimental Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) and raw spectral data in supplementary materials .

- Literature Review : Prioritize peer-reviewed journals indexed in PubMed/Scopus; avoid non-primary sources like encyclopedias .

- Data Presentation : Use ANOVA for multi-group comparisons (p < 0.05 with Tukey post-hoc) and report effect sizes (Cohen’s d) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.